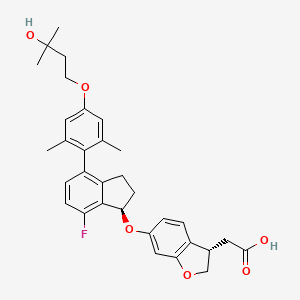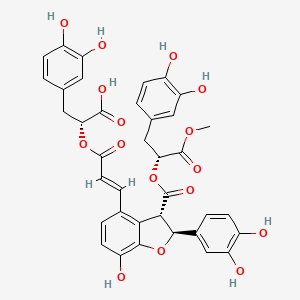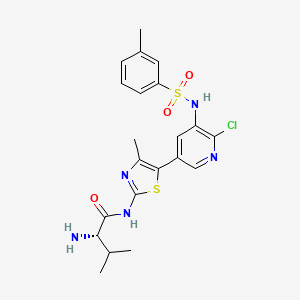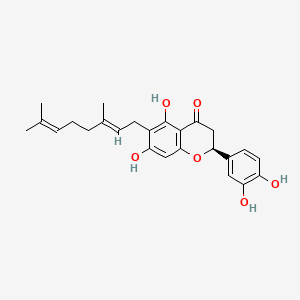
(4-benzoylphenyl) sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid 4-benzoyl-phenyl ester is an organic compound that belongs to the class of sulfamate esters. These compounds are characterized by the presence of a sulfamic acid group attached to a benzoyl-phenyl ester moiety. Sulfamic acid esters are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 4-benzoyl-phenyl ester typically involves the reaction of sulfamic acid with 4-benzoyl-phenol in the presence of a dehydrating agent. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the ester bond between the sulfamic acid and the phenol. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions .
Industrial Production Methods
Industrial production of sulfamic acid esters often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid 4-benzoyl-phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sulfamic acid and 4-benzoyl-phenol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfamic acid moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Sulfamic acid and 4-benzoyl-phenol.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Sulfamic acid 4-benzoyl-phenyl ester has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Potential applications include the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of sulfamic acid 4-benzoyl-phenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. In hydrolysis reactions, water acts as a nucleophile, attacking the sulfur atom and resulting in the formation of sulfamic acid and phenol . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the benzoyl-phenyl moiety.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid 4-benzoyl-phenyl ester: Similar in structure but lacks the sulfamic acid group.
Phenylsulfamate esters: Share the sulfamic acid moiety but differ in the ester component.
Uniqueness
Sulfamic acid 4-benzoyl-phenyl ester is unique due to the presence of both the sulfamic acid and benzoyl-phenyl ester groups, which confer distinct reactivity and applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
(4-benzoylphenyl) sulfamate |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)18-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,(H2,14,16,17) |
InChI Key |
LWUJBMNPWUQTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)
![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)

![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)
![N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)
![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)

![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)



![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)
![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)
